molecular formula C10H14BrNO3S2 B2537315 5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide CAS No. 1217013-00-7

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide

Cat. No.: B2537315
CAS No.: 1217013-00-7
M. Wt: 340.25
InChI Key: CTYBLPWPDOWKRE-UHFFFAOYSA-N
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Description

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 5-position, a sulfonamide group at the 2-position, and a hydroxycyclopentylmethyl group attached to the nitrogen atom of the sulfonamide. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide can be achieved through a multi-step process. One common method involves the bromination of thiophene-2-sulfonamide, followed by the introduction of the hydroxycyclopentylmethyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The hydroxycyclopentylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of sulfinamide or sulfenamide derivatives

    Substitution: Formation of various substituted thiophene derivatives

Scientific Research Applications

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active thiophene derivatives.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the bromine and hydroxycyclopentylmethyl groups.

    5-bromo-thiophene-2-sulfonamide: Lacks the hydroxycyclopentylmethyl group.

    N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide: Lacks the bromine atom.

Uniqueness

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide is unique due to the combination of the bromine atom, sulfonamide group, and hydroxycyclopentylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S2/c11-8-3-4-9(16-8)17(14,15)12-7-10(13)5-1-2-6-10/h3-4,12-13H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYBLPWPDOWKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(S2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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